molecular formula C8H6ClF9O2 B3286241 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate CAS No. 821806-42-2

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate

Cat. No. B3286241
M. Wt: 340.57 g/mol
InChI Key: DDWXIFAGBUZUHP-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is a chemical compound . It is an iodinated derivative of perfluorocarbon, which is widely used in industrial and medical applications.


Synthesis Analysis

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is typically achieved through the reaction of perfluorohexane with iodine in the presence of an acid catalyst. The resulting compound is then purified using several techniques, such as column chromatography and recrystallization.


Molecular Structure Analysis

The molecular formula of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is C7H6F9I . It has a molecular weight of 388.01 . The SMILES string representation is FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCI .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide include a refractive index of n20/D 1.381 and a density of 1.828 g/mL at 25 °C .

properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF9O2/c9-4(19)20-3-1-2-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXIFAGBUZUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838885
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate

CAS RN

821806-42-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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